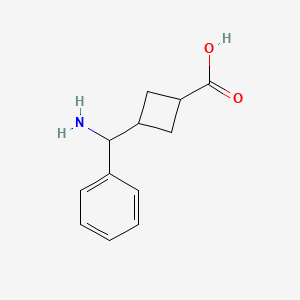
3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid is a specialized chemical compound with the molecular formula C12H15NO2 This compound features a cyclobutane ring substituted with an amino group and a phenylmethyl group, making it a unique structure in organic chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a phenylmethylamine derivative, the cyclobutane ring can be formed through intramolecular cyclization reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The phenylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
科学研究应用
3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylmethyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Amino-1-cyclobutanecarboxylic acid: A simpler analog with a similar cyclobutane ring structure.
Cyclobutane-containing alkaloids: Natural products with cyclobutane rings that exhibit various biological activities.
Uniqueness
3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid is unique due to the presence of both an amino group and a phenylmethyl group on the cyclobutane ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
3-[amino(phenyl)methyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c13-11(8-4-2-1-3-5-8)9-6-10(7-9)12(14)15/h1-5,9-11H,6-7,13H2,(H,14,15) |
InChI 键 |
LZGRPGHWRFDKQR-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1C(=O)O)C(C2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037489.png)

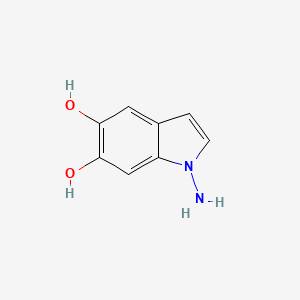
![3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)
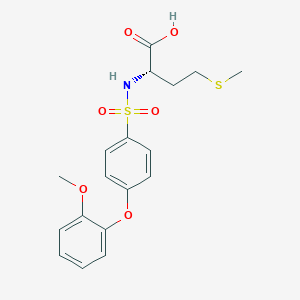

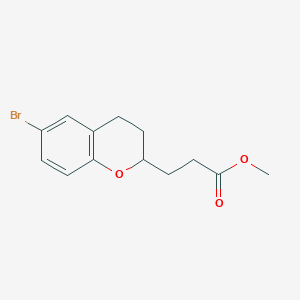
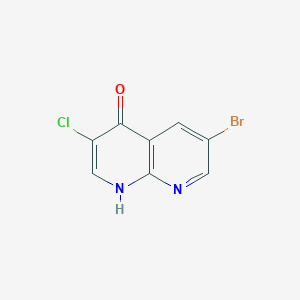
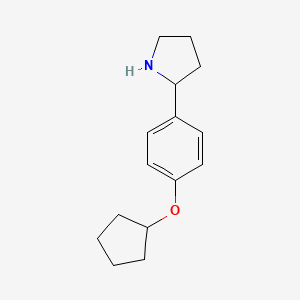
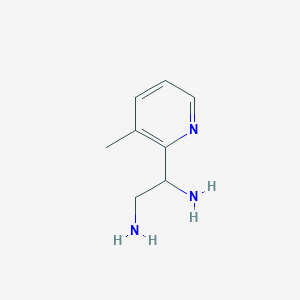
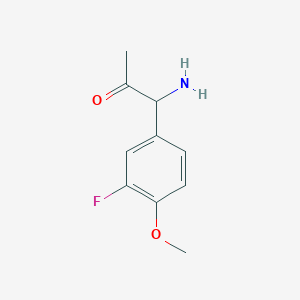


![Methyl 6-chloro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13037564.png)
